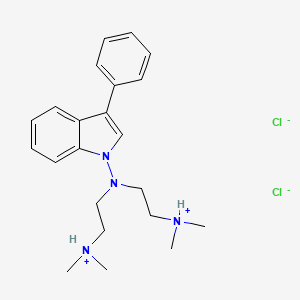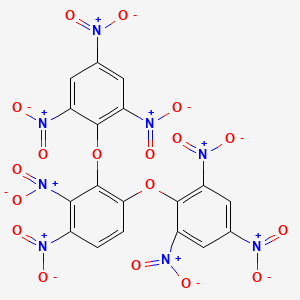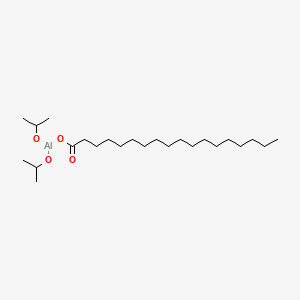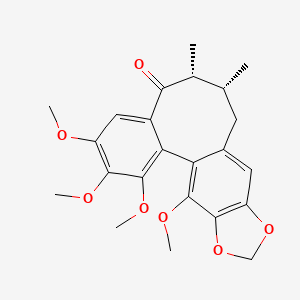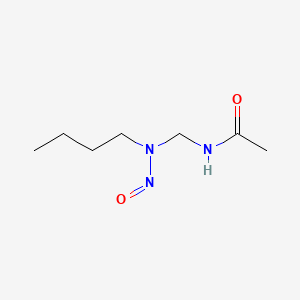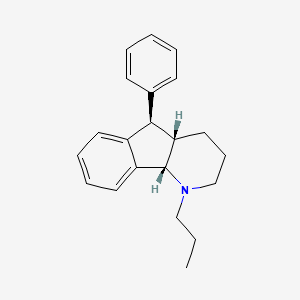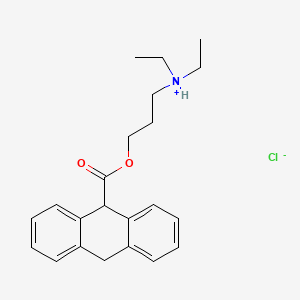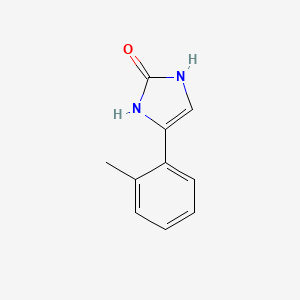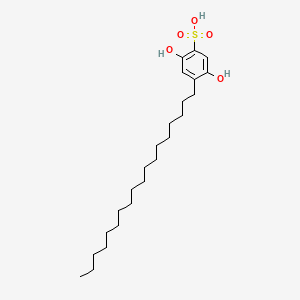
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is an organic compound with the molecular formula C24H42O5S. It is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a benzene ring, along with a long octadecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4-octadecylbenzenesulphonic acid typically involves the sulfonation of 2,5-dihydroxy-4-octadecylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Alkylated or aminated derivatives of the original compound.
Scientific Research Applications
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is primarily based on its surfactant properties. The long octadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and disperse particles in various media.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzenesulphonic acid: Lacks the long octadecyl chain, resulting in different surfactant properties.
4-Octadecylbenzenesulphonic acid: Lacks the hydroxyl groups, affecting its reactivity and applications.
2,5-Dihydroxy-4-hexadecylbenzenesulphonic acid: Similar structure but with a shorter alkyl chain, leading to different physical properties.
Uniqueness
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is unique due to the combination of its long alkyl chain and the presence of both hydroxyl and sulfonic acid groups. This unique structure imparts specific surfactant properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
6596-77-6 |
|---|---|
Molecular Formula |
C24H42O5S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2,5-dihydroxy-4-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-23(26)24(20-22(21)25)30(27,28)29/h19-20,25-26H,2-18H2,1H3,(H,27,28,29) |
InChI Key |
GMEWXTUITOHSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


